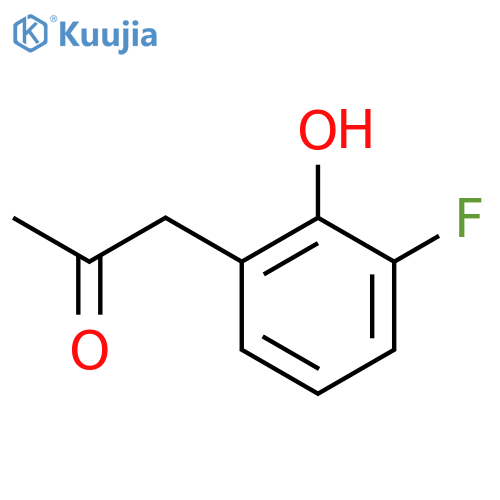Cas no 1512210-17-1 (1-(3-fluoro-2-hydroxyphenyl)propan-2-one)

1-(3-fluoro-2-hydroxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoro-2-hydroxyphenyl)propan-2-one
- EN300-1844257
- 1512210-17-1
-
- インチ: 1S/C9H9FO2/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3
- InChIKey: WXPIHTAAZPOTOY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1O)CC(C)=O
計算された属性
- せいみつぶんしりょう: 168.05865769g/mol
- どういたいしつりょう: 168.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-fluoro-2-hydroxyphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844257-0.1g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-0.25g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-1.0g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1844257-10.0g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1844257-5g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 5g |
$2692.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-0.5g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-0.05g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-2.5g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1844257-5.0g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1844257-10g |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
1512210-17-1 | 10g |
$3992.0 | 2023-09-19 |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one 関連文献
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
1-(3-fluoro-2-hydroxyphenyl)propan-2-oneに関する追加情報
Comprehensive Overview of 1-(3-fluoro-2-hydroxyphenyl)propan-2-one (CAS No. 1512210-17-1)
1-(3-fluoro-2-hydroxyphenyl)propan-2-one, with the CAS number 1512210-17-1, is a fluorinated aromatic ketone that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its hydroxyphenyl and fluoro substituents, is a versatile intermediate in organic synthesis. Its unique structural features make it valuable for developing bioactive molecules, particularly in drug discovery and material science. Researchers are increasingly exploring its potential due to the growing demand for fluorinated compounds in medicinal chemistry, driven by their enhanced metabolic stability and bioavailability.
The rise of AI-driven drug discovery and computational chemistry has further amplified interest in compounds like 1-(3-fluoro-2-hydroxyphenyl)propan-2-one. With the advent of machine learning models predicting molecular properties, this compound's applications are being optimized for high-throughput screening and targeted therapy development. Its fluoro and hydroxy functional groups contribute to its reactivity, enabling selective modifications for custom synthesis. This aligns with the current trend of green chemistry, where efficient and sustainable synthetic routes are prioritized.
From an industrial perspective, 1512210-17-1 is often discussed in forums focusing on specialty chemicals and fine chemical synthesis. Its role as a building block for heterocyclic compounds is particularly noteworthy, as these structures are prevalent in agrochemicals and pharmaceuticals. The compound's fluorine atom enhances its lipophilicity, a property highly sought after in the design of CNS-active drugs and enzyme inhibitors. These attributes make it a recurring subject in patent literature and academic publications.
Environmental and regulatory considerations are also critical when discussing 1-(3-fluoro-2-hydroxyphenyl)propan-2-one. The fluoroaromatic moiety raises questions about biodegradability and eco-toxicity, topics frequently searched in chemical safety databases. Innovations in catalytic fluorination techniques aim to address these concerns by minimizing waste and improving atom economy. This reflects the broader shift toward sustainable chemical manufacturing, a hot topic among industry professionals and regulatory bodies.
In analytical chemistry, CAS 1512210-17-1 is often analyzed using HPLC, GC-MS, and NMR spectroscopy, methods commonly queried by laboratory technicians and researchers. Its spectral data is crucial for quality control in custom synthesis projects. The compound's chromatographic behavior and fragmentation patterns are well-documented, aiding in its identification and purity assessment. This technical focus caters to audiences searching for analytical method development resources.
Market trends indicate a rising demand for fluorinated intermediates like 1-(3-fluoro-2-hydroxyphenyl)propan-2-one, especially in regions with robust pharmaceutical R&D infrastructure. Its applications extend to material science, where fluorinated aromatics are used in liquid crystals and polymeric materials. These interdisciplinary connections make it a relevant keyword in cross-industry collaborations and technology transfer discussions.
In summary, 1-(3-fluoro-2-hydroxyphenyl)propan-2-one (1512210-17-1) exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its relevance spans drug design, material innovation, and sustainable synthesis, addressing key queries from both academic and industrial audiences. As research progresses, this compound is poised to remain a focal point in cutting-edge chemical applications.
1512210-17-1 (1-(3-fluoro-2-hydroxyphenyl)propan-2-one) 関連製品
- 1179669-77-2(5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)
- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)
- 1053106-40-3(N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)
- 86884-13-1(1,1,1,3-tetrafluorobutane)
- 2137649-04-6(5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)
- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)



